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Compound of Interest

Compound Name: VU0467485

Cat. No.: B15618408

An In-depth Examination of the Physicochemical Properties, Biological Activity, and Associated
Methodologies of a Potent M4 Positive Allosteric Modulator

Introduction

VU0467485, also known as AZ13713945, is a potent, selective, and orally bioavailable positive
allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4).[1][2] As a PAM,
VU0467485 does not activate the M4 receptor directly but enhances the receptor's response to
the endogenous neurotransmitter, acetylcholine. This mechanism of action has generated
significant interest in its potential as a therapeutic agent for neuropsychiatric disorders such as
schizophrenia, due to the M4 receptor's role in modulating central nervous system activity.[1][3]
This technical guide provides a comprehensive overview of the physicochemical properties of
VU0467485, detailed experimental protocols for its characterization, and a description of its
relevant signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is crucial for
its development. These properties influence its absorption, distribution, metabolism, and
excretion (ADME) profile, as well as its formulation and delivery. The key physicochemical data
for VU0467485 are summarized in the table below.
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Property Value Reference

5-amino-N-[(3-fluoro-4-
methoxyphenyl)methyl]-3,4-

IUPAC Name ) yp. ¥ 4 [2]
dimethylthieno[2,3-

c]pyridazine-6-carboxamide

AZ13713945, VU 0467485,

Synonyms VU-0467485 [1][4]
CAS Number 1451994-10-7 [1][2]
Molecular Formula C17H17FN402S [1112]
Molecular Weight 360.41 g/mol [1][2]
Appearance Light yellow to yellow solid [1]

0=C(C1=C(N)C2=C(C)C(C)=N
SMILES N=C2S1)NCC3=CC=C(OC)C(  [4][5]
F)=C3

DMSO: 20 mg/mL (55.49 mM)

with ultrasonic and warming to
Solubility 60°C. It is noted that [1]

hygroscopic DMSO can

significantly impact solubility.

Powder: -20°C for 3 years. In
Storage Conditions solvent: -80°C for 6 months, [1114]
-20°C for 1 month.

Biological Activity and Selectivity

VU0467485 is a highly potent and selective M4 PAM. Its activity has been characterized across
different species, demonstrating its potential for preclinical development.
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Parameter Species Value Reference
M4 PAM EC50 Human 78.8 nM [1]12]13]
M4 PAM EC50 Rat 26.6 nM [1]12113]

Selective for M4 over
Selectivity Human and Rat M1, M2, M3, and M5 [1112][3]

muscarinic receptors.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the
characterization of VU0467485.

Synthesis of VU0467485

The synthesis of VU0467485 can be achieved through a two-step process as outlined in the
literature.[6]

Step 1: Synthesis of Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate

e Combine 3-chloro-5,6-dimethylpyridazin-4-carbonitrile and methyl thioglycolate in methanol.
e Add 1 M aqueous sodium hydroxide.

» Heat the mixture in a microwave reactor at 150°C for 30 minutes.

e The resulting product is the core intermediate, sodium 5-amino-3,4-dimethylthieno[2,3-
c]pyridazine-6-carboxylate, obtained in approximately 78% yield.[6]

Step 2: Amide Coupling
o Dissolve the carboxylate intermediate from Step 1 in dimethylformamide (DMF).

e Add (3-fluoro-4-methoxyphenyl)methanamine, HATU (1-[Bis(dimethylamino)methylene]-1H-
1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and DIEA (N,N-
Diisopropylethylamine).
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 Stir the reaction mixture at room temperature for 2 hours.

 Purify the final product, VU0467485, by high-performance liquid chromatography (HPLC).[6]

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency of VU0467485 as a positive allosteric modulator of
the M4 receptor. Since M4 receptors are typically Gai/o-coupled and do not directly signal
through calcium mobilization, a common method involves co-expressing the receptor with a
promiscuous G-protein, such as Gaqi5, in a suitable cell line (e.g., CHO or HEK293 cells). This
redirects the signaling pathway to the Gaq pathway, which results in a measurable increase in
intracellular calcium.

Materials:

CHO-K1 or HEK?293 cells stably co-expressing the human M4 receptor and Gagi5.

o Standard cell culture medium (e.g., F-12 or DMEM/F12 with 10% FBS and antibiotics).

e Black, clear-bottom 96-well microplates.

e Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

» Assay buffer (e.g., HBSS with 20 mM HEPES).

e Acetylcholine (ACh) solution.

» VU0467485 solution at various concentrations.

o Fluorescence microplate reader with kinetic reading capability (e.g., FLIPR or FlexStation).
Procedure:

o Cell Plating: Seed the M4-expressing cells into 96-well plates at an appropriate density and
incubate overnight to form a confluent monolayer.

e Dye Loading: Aspirate the growth medium and add the Fluo-4 AM dye-loading solution to
each well. Incubate for approximately 1 hour at 37°C, followed by 30 minutes at room
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temperature, protected from light.

o Compound Preparation: Prepare a dilution series of VU0467485 in assay buffer. Also,
prepare a solution of acetylcholine at a concentration that elicits a sub-maximal response
(e.g., EC20).

e Assay Measurement:
o Place the cell plate and the compound plate into the fluorescence plate reader.

o Program the instrument to measure baseline fluorescence for a short period (e.g., 10-20
seconds).

o The instrument's liquid handler should then add the VU0467485 solution followed by the
acetylcholine solution to the wells.

o Record the fluorescence intensity over time to measure the calcium flux.

» Data Analysis: The increase in fluorescence corresponds to the increase in intracellular
calcium. Plot the response against the concentration of VU0467485 to determine the EC50
value.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for assessing the pharmacokinetic profile of
VU046748S5 in rats following oral administration.

Materials:

Male Sprague-Dawley or Wistar rats.

VU0467485 formulated for oral gavage (e.g., in a suspension with 0.5% methylcellulose and
0.1% Tween 80 in water).[4]

Oral gavage needles.

Blood collection supplies (e.g., heparinized capillary tubes or syringes).
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o Centrifuge for plasma separation.
e LC-MS/MS system for bioanalysis.
Procedure:

o Animal Acclimation and Dosing: Acclimate the rats to the housing conditions for at least 3
days. Fast the animals overnight before dosing. Administer a single oral dose of VU0467485
via gavage.

e Blood Sampling: Collect blood samples (approximately 100-200 uL) from a suitable site (e.g.,
tail vein or jugular vein cannula) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8,
and 24 hours post-dose).

o Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma
samples at -80°C until analysis.

e Bioanalysis by LC-MS/MS:

o Sample Preparation: Precipitate proteins from the plasma samples using a suitable
organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge and collect
the supernatant.

o Chromatographic Separation: Inject the supernatant onto an appropriate HPLC column
(e.g., C18) and elute with a suitable mobile phase.

o Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in
multiple reaction monitoring (MRM) mode to detect and quantify VU0467485 and the
internal standard.

e Pharmacokinetic Analysis: Use non-compartmental analysis to determine key
pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to
reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination
half-life).

Signaling Pathways and Visualizations
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VU0467485 acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor,
which is a G-protein coupled receptor (GPCR). The primary signaling pathway for the M4
receptor is through the inhibitory G-protein, Gai/o.

M4 Receptor Signaling Pathway

Upon activation by acetylcholine, the M4 receptor undergoes a conformational change that
activates the associated Gai/o protein. This leads to the inhibition of adenylyl cyclase, which in
turn decreases the intracellular concentration of cyclic AMP (cAMP).[3][5] VU0467485 binds to
a site on the M4 receptor that is distinct from the acetylcholine binding site and enhances the
affinity and/or efficacy of acetylcholine, thereby potentiating this inhibitory signaling cascade.

Acetylcholine
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Cyclase
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Caption: M4 receptor signaling pathway modulated by VU0467485.

Experimental Workflow for Calcium Mobilization Assay

The following diagram illustrates the logical flow of the in vitro calcium mobilization assay used
to characterize VU0467485.
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Caption: Workflow for the in vitro calcium mobilization assay.
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Conclusion

VU0467485 is a well-characterized M4 positive allosteric modulator with promising
physicochemical and pharmacological properties for further investigation as a potential
therapeutic for central nervous system disorders. The data and protocols presented in this
technical guide provide a solid foundation for researchers and drug development professionals
working with this compound and similar molecules. The potent and selective nature of
VU0467485, coupled with its oral bioavailability, makes it a valuable tool for exploring the
therapeutic potential of M4 receptor modulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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